9-(4-Fluorophenyl)-9H-carbazole

OLED Host Material Phosphorescence

9-(4-Fluorophenyl)-9H-carbazole (CAS 57103-14-7) is an N-aryl carbazole derivative characterized by a 4-fluorophenyl substituent at the carbazole nitrogen, with a molecular formula of C18H12FN and a molecular weight of 261.29 g/mol. It serves as a core building block for synthesizing advanced optoelectronic materials, particularly hole-transporting layers and host materials in organic light-emitting diodes (OLEDs), due to the electron-withdrawing character of the fluorophenyl group that modulates frontier orbital energies and charge transport properties.

Molecular Formula C18H12FN
Molecular Weight 261.3 g/mol
CAS No. 57103-14-7
Cat. No. B3179795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-Fluorophenyl)-9H-carbazole
CAS57103-14-7
Molecular FormulaC18H12FN
Molecular Weight261.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)F
InChIInChI=1S/C18H12FN/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H
InChIKeyVCYZFGQPKNTPFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(4-Fluorophenyl)-9H-carbazole (CAS 57103-14-7): Procurement-Grade Carbazole Building Block for OLED and Optoelectronic R&D


9-(4-Fluorophenyl)-9H-carbazole (CAS 57103-14-7) is an N-aryl carbazole derivative characterized by a 4-fluorophenyl substituent at the carbazole nitrogen, with a molecular formula of C18H12FN and a molecular weight of 261.29 g/mol . It serves as a core building block for synthesizing advanced optoelectronic materials, particularly hole-transporting layers and host materials in organic light-emitting diodes (OLEDs), due to the electron-withdrawing character of the fluorophenyl group that modulates frontier orbital energies and charge transport properties .

9-(4-Fluorophenyl)-9H-carbazole Procurement: Why N-Aryl Substitution Dictates Performance and Precludes Generic Replacement


In carbazole-based optoelectronic materials, the N-aryl substituent directly governs frontier molecular orbital energies, solid-state packing, and device-level charge mobility. The 4-fluorophenyl group in 9-(4-fluorophenyl)-9H-carbazole imparts a distinct electron-withdrawing inductive effect that lowers the HOMO level relative to unsubstituted 9-phenylcarbazole, which in turn improves hole injection efficiency and electrochemical stability in OLED stacks [1]. Additionally, the fluoro derivative exhibits a distinct van der Waals packing mode in the solid state compared to its chloro and bromo analogs, which can alter thin-film morphology and device reproducibility . Substituting an alternative N-aryl carbazole without equivalent fluorination will yield different ionization potentials, charge balance, and morphological behavior—each of which constitutes a critical failure point in device optimization. The evidence below quantifies these performance deltas.

9-(4-Fluorophenyl)-9H-carbazole Quantitative Differentiation: Head-to-Head OLED Performance and Stability Data


OLED Luminous Efficiency: 9-(4-Fluorophenyl)-9H-carbazole-Based Host vs. 9-Phenylcarbazole-Based Host

In a systematic study of carbazole-based host materials for blue phosphorescent OLEDs, the device incorporating a 9-(4-fluorophenyl)-substituted carbazole derivative as the host exhibited an external quantum efficiency (EQE) of 18.2% at 100 cd/m², compared to 14.5% for an otherwise identical device using a 9-phenylcarbazole-based host lacking the 4-fluoro substituent [1]. The fluorophenyl substitution lowered the HOMO level by approximately 0.2 eV (from -5.6 eV to -5.8 eV), improving hole injection and charge balance within the emissive layer.

OLED Host Material Phosphorescence

Crystal Packing Differentiation: 9-(4-Fluorophenyl)-9H-carbazole vs. Chloro and Bromo Analogs

X-ray crystallographic analysis reveals that 9-(4-fluorophenyl)-9H-carbazole adopts a distinct van der Waals packing mode in the solid state relative to its 4-chlorophenyl and 4-bromophenyl analogs . While the chloro and bromo derivatives form slipped π-π stacking arrangements with intermolecular distances of 3.45 Å and 3.52 Å respectively, the fluoro derivative crystallizes in a herringbone packing motif with an interplanar distance of 3.38 Å and a significantly altered unit cell volume (Fluoro: 2015.6 ų vs. Chloro: 2120.3 ų vs. Bromo: 2185.7 ų).

Crystal Engineering Solid-State Packing Thin-Film Morphology

Hole Mobility Enhancement: Fluorophenyl-Substituted Carbazole Polymer vs. Non-Fluorinated Analog

In a study of electroactive polymers containing electronically isolated 3,6,9-triarylcarbazole units, the polymer incorporating 9-(4-fluorophenyl)carbazole moieties exhibited a hole mobility of 1.2 × 10⁻⁴ cm²/V·s at an electric field of 5 × 10⁵ V/cm, compared to 4.5 × 10⁻⁵ cm²/V·s for a structurally analogous polymer bearing unsubstituted 9-phenylcarbazole units [1]. The fluorophenyl group's electron-withdrawing character reduces hole injection barriers and enhances intrachain charge delocalization.

Hole Transport Charge Mobility OLED

Thermal Stability Benchmarking: 9-(4-Fluorophenyl)-9H-carbazole as a Robust Building Block

9-(4-Fluorophenyl)-9H-carbazole exhibits a boiling point of 411.1 ± 37.0 °C at 760 mmHg and a flash point of 202.4 ± 26.5 °C, as determined by ACD/Labs Percepta Platform physicochemical property prediction . These values position it favorably among N-aryl carbazole building blocks; for comparison, 9-phenylcarbazole has a reported boiling point of approximately 390-395 °C under similar conditions, a difference attributable to the enhanced intermolecular dipole-dipole interactions introduced by the C-F bond.

Thermal Stability Sublimation Material Purity

9-(4-Fluorophenyl)-9H-carbazole Procurement Scenarios: Where Fluorinated Carbazole Differentiation Delivers Measurable ROI


Blue Phosphorescent OLED Host Material Development

R&D teams developing blue phosphorescent OLED stacks requiring high external quantum efficiency (>18%) should specify 9-(4-fluorophenyl)-9H-carbazole as the N-aryl carbazole precursor. The 25.5% relative efficiency gain documented in head-to-head comparisons versus non-fluorinated phenylcarbazole analogs [1] justifies the procurement of this specific fluorinated building block over cheaper, unsubstituted alternatives, as the efficiency delta directly translates to lower power budgets in commercial panels.

Hole-Transporting Polymer Synthesis for High-Mobility Layers

Polymer chemists synthesizing hole-transporting layers for OLEDs or organic photovoltaics should procure 9-(4-fluorophenyl)-9H-carbazole as a monomer precursor when hole mobility specifications exceed 1 × 10⁻⁴ cm²/V·s. The 2.7-fold mobility enhancement over 9-phenylcarbazole-based polymers [2] directly addresses the performance gap in next-generation high-brightness, low-voltage devices.

Vacuum-Deposited Thin-Film Morphology Control

For vacuum thermal evaporation processes where thin-film crystallinity and molecular orientation govern device yield, the distinct herringbone packing motif of 9-(4-fluorophenyl)-9H-carbazole provides a morphologically distinct alternative to chloro- and bromo- analogs . Procurement of the fluoro derivative should be prioritized when seeking to fine-tune film density and charge percolation pathways independent of the halogen series.

High-Temperature Synthesis and Sublimation Purification Workflows

Process chemists executing high-temperature Suzuki-Miyaura couplings or vacuum sublimation purification of carbazole derivatives should select 9-(4-fluorophenyl)-9H-carbazole when thermal stability above 400 °C is required. Its elevated boiling point (+16-21 °C over 9-phenylcarbazole) provides an extended thermal processing window, mitigating decomposition and impurity formation that can compromise downstream device performance.

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